1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one
CAS No.: 327063-50-3
Cat. No.: VC21451131
Molecular Formula: C24H24O5S
Molecular Weight: 424.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327063-50-3 |
|---|---|
| Molecular Formula | C24H24O5S |
| Molecular Weight | 424.5g/mol |
| IUPAC Name | 1,3-bis(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one |
| Standard InChI | InChI=1S/C24H24O5S/c1-17-4-14-22(15-5-17)30(26,27)24(19-8-12-21(29-3)13-9-19)16-23(25)18-6-10-20(28-2)11-7-18/h4-15,24H,16H2,1-3H3 |
| Standard InChI Key | XPLADPIUTYFBBX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Introduction
The compound is registered with CAS number 327063-50-3, which serves as its unique identifier in chemical abstracts and related databases . Additionally, it is cataloged in PubChem with the identifier 2885029, making it readily accessible for computational and database-driven research initiatives . These standardized identifiers ensure consistent reference to this specific molecular structure across various research platforms and publications.
Alternative Nomenclature
The compound is known by several synonyms in scientific literature, which reflect different naming conventions or structural highlighting approaches:
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1,3-bis(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one
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1,3-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)PROPAN-1-ONE
The last synonym utilizes the common abbreviation "tosyl" for the p-toluenesulfonyl group, which is chemically equivalent to the 4-methylphenylsulfonyl moiety present in this molecule. This terminology variation demonstrates the compound's integration into standard organic chemistry nomenclature systems.
Structural Characteristics and Properties
Molecular Architecture
1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one features a carbon backbone with multiple aromatic substituents and functional groups. The structural foundation consists of a propan-1-one chain that connects two 4-methoxyphenyl rings, with the central carbon additionally bearing a 4-methylphenylsulfonyl group . This arrangement creates a molecule with significant steric complexity and multiple potential interaction sites for biological targets.
The compound's structure can be represented through various standardized chemical notations:
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Molecular Formula: C₂₄H₂₄O₅S
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Standard InChI: InChI=1S/C24H24O5S/c1-17-4-14-22(15-5-17)30(26,27)24(19-8-12-21(29-3)13-9-19)16-23(25)18-6-10-20(28-2)11-7-18/h4-15,24H,16H2,1-3H3
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Standard InChIKey: XPLADPIUTYFBBX-UHFFFAOYSA-N
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SMILES: CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
These notations provide standardized methods for computationally representing and processing the compound's structure in chemical databases and analysis software.
Physical and Chemical Properties
The compound possesses several important physicochemical properties that influence its behavior in chemical and biological systems:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 424.5 g/mol | |
| XLogP3-AA | 4.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 8 | |
| Exact Mass | 424.13444504 Da |
The XLogP3-AA value of 4.3 indicates a relatively high lipophilicity, suggesting the compound would preferentially partition into non-polar environments . This property has implications for its potential absorption, distribution, metabolism, and excretion (ADME) characteristics in biological systems. The absence of hydrogen bond donors coupled with five hydrogen bond acceptors creates an asymmetric interaction profile that may influence binding specificity to biological targets .
The molecule's eight rotatable bonds confer significant conformational flexibility . This flexibility may allow the compound to adopt multiple conformations, potentially enabling it to interact with a variety of biological binding sites and receptors.
Synthesis and Characterization
Analytical Characterization
Characterization of 1,3-bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one typically employs multiple complementary analytical techniques to confirm its structure and purity. These techniques are essential for verifying the success of synthetic procedures and ensuring the compound's identity before biological testing.
Standard characterization methods likely include:
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Nuclear Magnetic Resonance (NMR) spectroscopy - Both ¹H and ¹³C NMR would provide detailed information about the compound's carbon-hydrogen framework
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Mass Spectrometry - Providing molecular weight confirmation and fragmentation patterns characteristic of the structure
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Infrared Spectroscopy - Identifying key functional groups including the carbonyl (C=O) and sulfonyl (S=O) stretching frequencies
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Elemental Analysis - Confirming the elemental composition matches the expected C₂₄H₂₄O₅S formula
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High-Performance Liquid Chromatography (HPLC) - Assessing the compound's purity
These analytical methods collectively provide a comprehensive structural verification, ensuring that the synthesized material corresponds to the intended molecular architecture.
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